2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)aceticacid
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Overview
Description
2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 5-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the iodination of a pyrazole precursor followed by the introduction of the acetic acid moiety. One common method includes the reaction of 3-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent to yield 5-iodo-3-methyl-1H-pyrazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-methyl-1H-pyrazol-1-yl)acetic acid .
Scientific Research Applications
2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound can be utilized in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Similar in structure but lacks the acetic acid moiety.
3-Methyl-1H-pyrazole-5-carboxylic acid: Similar but with a carboxylic acid group instead of an acetic acid moiety.
5-Iodo-1H-pyrazole-3-carboxylic acid: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
2-(5-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both the iodine atom and the acetic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H7IN2O2 |
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Molecular Weight |
266.04 g/mol |
IUPAC Name |
2-(5-iodo-3-methylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
InChI Key |
POZDBRDFSNREKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)I)CC(=O)O |
Origin of Product |
United States |
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